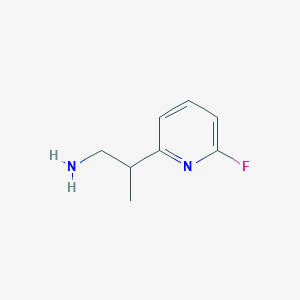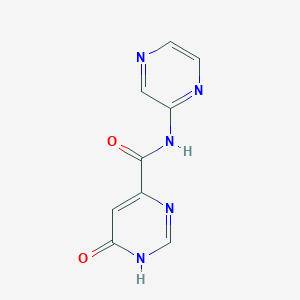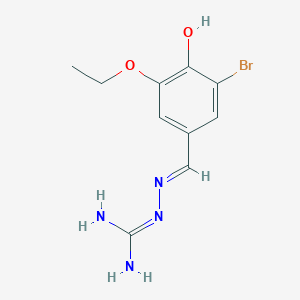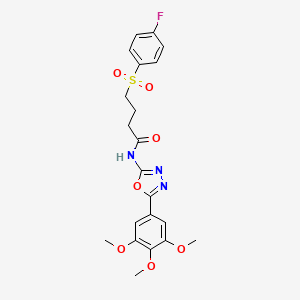
2-(6-Fluoropyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoropyridin-2-yl)propan-1-amine is a chemical compound with a molecular weight of 154.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(6-Fluoropyridin-2-yl)propan-1-amine is 1S/C8H11FN2/c1-6(5-10)7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(6-Fluoropyridin-2-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 154.19 . More specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
2-(6-Fluoropyridin-2-yl)propan-1-amine: is a valuable intermediate in the synthesis of various fluorinated pyridine compounds . These fluorinated structures are sought after for their unique physical, chemical, and biological properties, such as reduced basicity and lower reactivity compared to chlorinated and brominated analogs . The electron-withdrawing fluorine atoms contribute to these characteristics, making them useful in a range of applications from pharmaceuticals to agrochemicals.
Radiopharmaceuticals
The compound can be used to synthesize F-18 labeled pyridines, which are important in the development of radiopharmaceuticals . These fluorine-18 substituted pyridines are used in positron emission tomography (PET) imaging, providing valuable tools for the diagnosis and research of diseases such as cancer .
Agricultural Chemistry
In agricultural chemistry, 2-(6-Fluoropyridin-2-yl)propan-1-amine serves as a precursor for the development of new agrochemicals . The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties, leading to the commercialization of numerous fluorine-containing compounds as active ingredients in agricultural products .
Pharmaceutical Development
The unique properties imparted by the fluorine atom make 2-(6-Fluoropyridin-2-yl)propan-1-amine a significant building block in pharmaceutical development . Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom, highlighting the importance of fluorinated compounds in drug discovery and development .
Organic Synthesis
This compound is also utilized in organic synthesis, where it can act as a versatile building block for constructing more complex molecules . Its reactivity allows for selective transformations, enabling chemists to design and synthesize a wide array of organic compounds with specific desired properties.
Material Science
In material science, the incorporation of fluorinated pyridines can lead to the development of new materials with enhanced properties . The strong electron-withdrawing nature of the fluorine atom can influence the electronic characteristics of materials, potentially leading to applications in electronics and nanotechnology.
Safety and Hazards
The safety information available indicates that 2-(6-Fluoropyridin-2-yl)propan-1-amine is potentially dangerous. The hazard statements associated with this compound are H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) .
Propiedades
IUPAC Name |
2-(6-fluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPZGDSMSJCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)


![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)
![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
